(+)-Erythrartine; 11-Hydroxyerysotrine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Erythrartine involves several steps, starting from naturally occurring precursors. One common method is the oxidative dearomatization of N-Cbz-L-tyrosine, followed by conjugate addition of the transition state amino moiety . The methanolic extract of the flowers undergoes conventional extraction and isolation procedures for alkaloids, with the alkaloidal fractions subjected to silica gel chromatography .
Industrial Production Methods: Industrial production of (+)-Erythrartine typically involves large-scale extraction from Erythrina herbacea flowers. The process includes solvent extraction, chromatographic separation, and purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: (+)-Erythrartine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of (+)-Erythrartine include oxidizing agents like peroxynitrite and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of (+)-Erythrartine include oxidized derivatives like 10-hydroxy-11-oxoerysotrine and reduced forms such as erytharbine .
Scientific Research Applications
(+)-Erythrartine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying alkaloid synthesis and reactivity . In biology, it has been investigated for its antioxidant properties and potential therapeutic effects . In medicine, (+)-Erythrartine is studied for its curare-like action and potential use as a tranquilizing agent . Additionally, it has industrial applications in the development of bioactive compounds and pharmaceuticals .
Mechanism of Action
The mechanism of action of (+)-Erythrartine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors in the nervous system, leading to a curare-like action that results in muscle relaxation . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
(+)-Erythrartine is unique among Erythrina alkaloids due to its specific structural features and biological activities. Similar compounds include erysotramidine, erytharbine, and 10,11-dioxoerysotrine . Compared to these compounds, (+)-Erythrartine has distinct antioxidant properties and a unique mechanism of action .
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13?,16?,19-/m0/s1 |
InChI Key |
QWWCVLZNFFVFTR-ZVYVSMAVSA-N |
Isomeric SMILES |
COC1C[C@@]23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
Origin of Product |
United States |
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